molecular formula C21H24N2O5S3 B2928314 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1428371-50-9

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2928314
CAS No.: 1428371-50-9
M. Wt: 480.61
InChI Key: PCBOUIGXUDWJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H24N2O5S3 and its molecular weight is 480.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Anticancer Potential

Research has shown that derivatives of sulfonamides, including compounds structurally related to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, exhibit promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study explored the synthesis and characterization of celecoxib derivatives, revealing their potential in treating inflammation and cancer, without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib itself (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition for Medical Applications

Sulfonamides and their derivatives have been extensively studied for their carbonic anhydrase inhibitory effects. This property makes them valuable in the development of treatments for conditions such as glaucoma, edema, and epilepsy. A notable study demonstrated the synthesis of water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, showing potent intraocular pressure-lowering properties, highlighting their potential in managing glaucoma (Casini et al., 2002).

Synthesis and Application in Organic Chemistry

The compound and its relatives serve as precursors in the synthesis of complex molecules. For example, a gold(I)-catalyzed cascade reaction from easily accessible starting materials led to the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides, showing the versatility of sulfonamide derivatives in organic synthesis and enriching gold carbenoid chemistry (Wang et al., 2014).

Antimicrobial and Antitumor Applications

Sulfonamide derivatives have been evaluated for their antimicrobial and antitumor activities. A study on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including sulfonamide moieties, reported significant antimicrobial properties against various bacteria and fungi, showcasing the potential of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S3/c24-30(25)15-2-1-11-23(30)19-5-7-21(8-6-19)31(26,27)22(16-18-10-13-28-17-18)12-9-20-4-3-14-29-20/h3-8,10,13-14,17H,1-2,9,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBOUIGXUDWJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N(CCC3=CC=CS3)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.